N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3,4-dimethoxybenzamide hydrochloride
説明
BenchChem offers high-quality N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3,4-dimethoxybenzamide hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3,4-dimethoxybenzamide hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
特性
IUPAC Name |
N-(5-benzyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl)-3,4-dimethoxybenzamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O3S.ClH/c1-27-18-9-8-16(12-19(18)28-2)21(26)24-22-23-17-10-11-25(14-20(17)29-22)13-15-6-4-3-5-7-15;/h3-9,12H,10-11,13-14H2,1-2H3,(H,23,24,26);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZSFJQOILDJCDY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=NC3=C(S2)CN(CC3)CC4=CC=CC=C4)OC.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3,4-dimethoxybenzamide hydrochloride is a compound of interest due to its potential pharmacological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a complex heterocyclic structure that includes a thiazolo[5,4-c]pyridine core. The presence of multiple functional groups contributes to its biological activity.
- IUPAC Name : N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3,4-dimethoxybenzamide hydrochloride
- Molecular Formula : CHNOS·HCl
- CAS Number : 327077-32-7
Research indicates that compounds with similar structures often exhibit diverse mechanisms of action:
- Beta-Adrenoceptor Agonism : Analogues of thiazolo[5,4-c]pyridine have shown activity as beta-adrenoceptor agonists. These compounds can modulate adrenergic signaling pathways, which are crucial in various physiological responses such as cardiac function and metabolic regulation .
- Anti-fibrotic Activity : Some derivatives have demonstrated significant anti-fibrotic properties by inhibiting collagen synthesis in hepatic stellate cells (HSC-T6). This mechanism is vital for treating liver fibrosis and other fibrotic diseases .
- Cytotoxicity Against Cancer Cells : Compounds related to this class have been evaluated for their cytotoxic effects on various cancer cell lines. For instance, studies have indicated that certain thiazolo derivatives can reduce the viability of breast cancer cells .
Table 1: Summary of Biological Activities
Case Studies
-
Study on Anti-fibrotic Activity :
A recent study synthesized several thiazolo derivatives and tested their effects on HSC-T6 cells. The results indicated that some compounds exhibited better anti-fibrotic activity than the standard drug Pirfenidone. The study utilized an MTT assay to evaluate cell viability and determined IC50 values for various compounds . -
Cytotoxicity in Cancer Research :
Another investigation focused on the cytotoxic effects of thiazolo derivatives against breast cancer cell lines (MDA-MB-231 and MCF-7). The findings revealed that specific compounds could significantly inhibit cell growth at low concentrations (as low as 6.25 μM), suggesting potential for further development as anticancer agents .
科学的研究の応用
Pharmacological Properties
The compound exhibits a range of pharmacological activities that make it a candidate for various therapeutic applications:
- Antitumor Activity : Research indicates that derivatives of this compound can exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown that modifications to the thiazolo-pyridine core can enhance its efficacy as an anticancer agent by promoting apoptosis in cancer cells .
- Beta-Adrenoceptor Agonism : The compound has been identified as an agonist for beta-adrenoceptors. This activity is critical for potential applications in treating metabolic disorders and obesity. The structure-activity relationship (SAR) studies suggest that the integrity of the thiazolo-pyridine ring is essential for maintaining this biological activity .
- Anti-inflammatory Properties : Molecular docking studies have suggested that this compound may act as a 5-lipoxygenase inhibitor, which could be beneficial in the treatment of inflammatory diseases. This highlights its potential for further optimization and development as an anti-inflammatory agent .
Case Studies
Several studies have documented the biological activities and therapeutic potentials of this compound:
- Study on Anticancer Activity : In a study published in PMC, researchers evaluated the anticancer properties of various thiazolo-pyridine derivatives against HeLa and HCT-116 cell lines. The results indicated significant cytotoxicity with IC50 values suggesting promising anticancer effects .
- Beta-Adrenoceptor Binding Studies : Another study focused on the binding affinity of this compound to beta-adrenoceptors. The findings demonstrated that specific structural modifications could enhance selectivity towards beta3-adrenoceptors, indicating potential applications in metabolic disease management .
Summary Table of Applications
Q & A
Basic Research Questions
Q. What are the key analytical techniques for characterizing the purity and structure of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm the benzyl, dimethoxybenzamide, and tetrahydrothiazolopyridine moieties. Chemical shifts for aromatic protons (6.5–8.0 ppm) and methoxy groups (~3.8 ppm) are critical .
- High-Performance Liquid Chromatography (HPLC) : Employ reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity (>95%). Optimize mobile phase (e.g., acetonitrile/water with 0.1% TFA) for peak resolution .
- Mass Spectrometry (MS) : Confirm molecular weight via ESI-MS. Expected [M+H]+ ion matches the theoretical mass (CHNOS·HCl ≈ 488.0 g/mol) .
Q. How is this compound synthesized, and what are common intermediates?
- Methodological Answer :
- Thiazolo[5,4-c]pyridine Core Formation : Start with cyclization of thiourea derivatives or condensation of 2-aminothiazoles with carbonyl precursors under basic conditions (e.g., triethylamine in dichloromethane) .
- Benzamide Coupling : React the thiazolo[5,4-c]pyridine amine intermediate with 3,4-dimethoxybenzoyl chloride. Monitor via TLC (R ~0.5 in ethyl acetate/hexane) and purify via column chromatography .
- Hydrochloride Salt Formation : Precipitate the final product using HCl gas in anhydrous ether .
Advanced Research Questions
Q. How can researchers resolve low yields during the final coupling step of the benzamide moiety?
- Methodological Answer :
- Optimize Reaction Conditions : Use a 10% excess of 3,4-dimethoxybenzoyl chloride and maintain anhydrous conditions (e.g., dry DMF solvent, inert atmosphere).
- Catalytic Activation : Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or HOBt to enhance coupling efficiency .
- Purification Troubleshooting : If byproducts persist, employ preparative HPLC with a C18 column and gradient elution .
Q. What strategies are effective for analyzing contradictory biological activity data across studies?
- Methodological Answer :
- Assay Standardization : Validate cell-based assays (e.g., IC measurements) using positive controls (e.g., Edoxaban for FXa inhibition ).
- Structural Confirmation : Re-analyze compound batches via X-ray crystallography or 2D-NMR to rule out batch-dependent impurities .
- Meta-Analysis : Compare data across studies using standardized metrics (e.g., pIC) and account for differences in cell lines or assay conditions .
Q. How can the stability of this compound be evaluated under varying storage conditions?
- Methodological Answer :
- Accelerated Stability Studies : Store aliquots at -20°C, 4°C, and 25°C with desiccants. Monitor degradation via HPLC at 0, 1, 3, and 6 months.
- Light Sensitivity Testing : Expose samples to UV light (365 nm) and assess photodegradation products using LC-MS .
- Solution Stability : Prepare stock solutions in DMSO or ethanol and track precipitation/crystallization over time .
Q. What approaches are recommended for structure-activity relationship (SAR) studies on analogs of this compound?
- Methodological Answer :
- Core Modifications : Synthesize analogs with substituted benzyl groups (e.g., 4-fluoro or 4-nitro) and compare activity in target assays .
- Pharmacophore Mapping : Use molecular docking (e.g., AutoDock Vina) to identify critical interactions with targets like FXa or kinases .
- In Vitro Screening : Test analogs in enzyme inhibition assays (e.g., fluorescence-based protease assays) and correlate substituent effects with potency .
Q. How can researchers assess the compound’s potential toxicity in preclinical models?
- Methodological Answer :
- In Vitro Toxicity : Use hepatic (HepG2) and renal (HEK293) cell lines for MTT assays at 10–100 μM doses .
- In Vivo Testing : Administer escalating doses (1–50 mg/kg) in rodent models and monitor hematological, hepatic, and renal biomarkers .
- Off-Target Profiling : Screen against a panel of receptors (e.g., hERG channel) to assess cardiovascular risks .
Q. What mechanistic studies are suitable for elucidating its mode of action?
- Methodological Answer :
- Enzyme Inhibition Assays : Quantify inhibition constants (K) for candidate targets (e.g., thrombin, FXa) using chromogenic substrates .
- Cellular Pathway Analysis : Perform RNA-seq or phosphoproteomics on treated cells to identify dysregulated pathways .
- Competitive Binding Studies : Use surface plasmon resonance (SPR) to measure binding affinity to purified target proteins .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
